molecular formula C10H10N4O2 B2468362 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 446266-75-7

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2468362
CAS No.: 446266-75-7
M. Wt: 218.216
InChI Key: OIJHPNZHNVHLOP-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method utilizes Cu(OTf)2 as a transition-metal catalyst and exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and pyridine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrimidine or pyridine rings.

Scientific Research Applications

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct reactivity and potential biological activities

Properties

CAS No.

446266-75-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.216

IUPAC Name

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16)

InChI Key

OIJHPNZHNVHLOP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N

solubility

not available

Origin of Product

United States

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